N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound combining a benzodioxin core, a triazole ring, and acetamide functionality. Its structure integrates aromatic (benzodioxin, pyridine, furan) and sulfur-containing (sulfanyl) moieties, which are critical for biological interactions. The compound is synthesized via multi-step reactions involving alkylation, condensation, and thiolation processes, with careful control of reaction conditions (temperature, solvent) to optimize yield and purity . Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for structural validation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c28-20(24-15-6-7-18-19(12-15)31-11-10-30-18)14-32-22-26-25-21(17-5-1-2-8-23-17)27(22)13-16-4-3-9-29-16/h1-9,12H,10-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXKMALCUBFSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzodioxin ring, followed by the introduction of the furan and pyridine rings. The final step involves the formation of the triazole ring and its attachment to the acetamide group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzodioxin or furan rings, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced at the triazole ring, potentially forming dihydro derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|---|
| Target Compound | Benzodioxin + Triazole | Furan-2-ylmethyl, Pyridin-2-yl | ~397.91 (estimated) | Potential antiviral/anti-inflammatory (inferred from structural analogs) |
| N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Benzodioxin + Triazole | Chloro, dimethylphenyl | 397.91 | Enhanced binding affinity due to chloro group |
| N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Phenyl + Triazole | Benzyloxyphenyl | ~434.0 (estimated) | Anticancer activity (pyrazole analogs) |
| N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Phenyl + Triazole | Ethoxyphenyl, Pyridin-3-yl | ~424.0 (estimated) | Antiviral (ethoxyphenyl enhances activity) |
| 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Phenyl + Triazole | Pyrazin-2-yl, Methylphenyl | ~405.0 (estimated) | Broader kinase inhibition (pyrazine moiety) |
Key Observations:
- Substituent Influence : Chloro (electron-withdrawing) and ethoxy (electron-donating) groups enhance biological activity by modulating electronic properties and target binding .
- Heterocyclic Variations : Pyridine (in target compound) vs. pyrazine () alters solubility and hydrogen-bonding capacity, affecting pharmacokinetics.
- Aromatic Core : Benzodioxin (target) vs. simple phenyl () may improve metabolic stability due to reduced oxidative degradation .
Biological Activity
Overview
The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a complex organic molecule that has gained attention in medicinal chemistry for its potential biological activities. Its unique structural features include a tetrahydrobenzo[b]thiophene ring fused with a pyrimidine ring, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 365.47 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅OS |
| Molecular Weight | 365.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and infectious processes. It may exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Biological Activity Studies
Recent studies have focused on the compound's potential as an anti-inflammatory and antimicrobial agent. In vitro assays have demonstrated that it can reduce the production of inflammatory mediators in cell cultures exposed to lipopolysaccharides (LPS), suggesting its role in modulating immune responses.
Case Studies
- Anti-inflammatory Activity : In a study involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Effects : Another study assessed the antimicrobial properties against various bacterial strains. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Comparative Analysis
The biological activity of this compound can be compared with other thieno[2,3-d]pyrimidine derivatives known for their pharmacological effects.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with the benzodioxin core formation, followed by introducing the triazole-thioether-acetamide moiety. Key steps include alkylation of substituted triazoles with α-chloroacetamides under basic conditions (e.g., KOH) and coupling reactions to attach the pyridine and furan groups . Intermediates are monitored via thin-layer chromatography (TLC) and characterized using IR spectroscopy (to confirm functional groups like -NH, -C=O) and ¹H/¹³C NMR (to verify regiochemistry and substituent positions) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- ¹H NMR : Identifies proton environments, e.g., benzodioxin aromatic protons (~6.8–7.2 ppm) and pyridine protons (~8.0–8.5 ppm).
- ¹³C NMR : Confirms carbonyl groups (~165–170 ppm) and heterocyclic carbons.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- HPLC : Assesses purity (>95% is typical for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) optimizes variables like temperature, solvent polarity, and reaction time. For example, using polar aprotic solvents (DMF or DMSO) at 60–80°C enhances nucleophilic substitution efficiency in triazole alkylation .
- Flow chemistry : Continuous flow reactors improve scalability and reduce side reactions, as demonstrated in analogous diazomethane syntheses .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for anti-exudative activity in similar acetamide derivatives?
- In vivo models : Anti-exudative activity is tested in rodent models (e.g., carrageenan-induced paw edema) at doses like 10 mg/kg, comparing efficacy to reference drugs (e.g., diclofenac) .
- Substituent variation : Systematic replacement of furan, pyridine, or benzodioxin groups identifies pharmacophores. For instance, electron-withdrawing groups on the phenyl ring enhance activity .
Q. What challenges arise in the crystallographic refinement of such complex heterocyclic compounds, and how are they addressed?
- Disorder in flexible groups : The furan-methyl-triazole moiety often exhibits conformational disorder. SHELXL’s restraints (e.g., DFIX, FLAT) stabilize refinement .
- Twinned crystals : Programs like CELL_NOW and TWINLAW in SHELXTL resolve twinning issues common in low-symmetry space groups .
Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
- Molecular docking : Screens binding affinities to targets like COX-2 or TNF-α using software such as AutoDock.
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .
Methodological Considerations
- Contradictions in evidence : While emphasizes KOH for alkylation, uses milder bases (e.g., NaHCO₃) to avoid hydrolysis of acetamide groups. Researchers should test both conditions empirically.
- Synthesis scalability : Pilot-scale reactions (>10 g) require solvent recycling (e.g., EtOH/water mixtures) and catalytic methods (e.g., Pd/C for hydrogenation) to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
